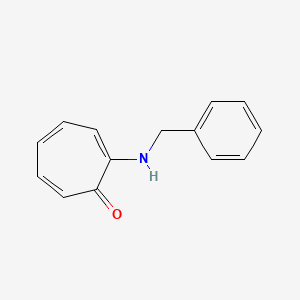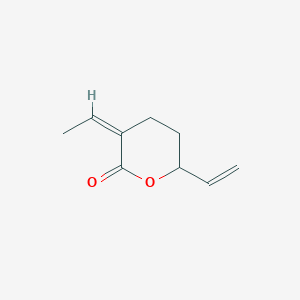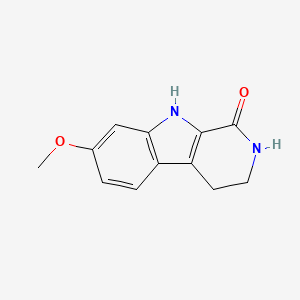
Harmalacidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has garnered significant attention due to its potent cytotoxic properties, particularly against human leukemia cell lines . Harmalacidine is one of the many alkaloids found in Peganum harmala, which has been traditionally used for its medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of harmalacidine involves the extraction of alkaloids from the seeds of Peganum harmala. The process typically includes:
Extraction: The seeds are ground and subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Harmalacidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as harmaline.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Harmaline and other reduced forms.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Harmalacidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cell signaling pathways and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly against leukemia.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Harmalacidine exerts its effects primarily through the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK) . It induces apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Harmine: Another indole alkaloid from Peganum harmala with similar cytotoxic properties.
Harmaline: A reduced form of harmalacidine with notable pharmacological effects.
Vasicinone: A quinazoline alkaloid with antiproliferative activity.
Uniqueness: this compound stands out due to its potent cytotoxicity against leukemia cells and its specific mechanism of action targeting mitochondrial and protein tyrosine kinase pathways . This makes it a promising candidate for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
26579-69-1 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
7-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-7-2-3-8-9-4-5-13-12(15)11(9)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
Clé InChI |
MWEGNYFSTKOOSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)NCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)
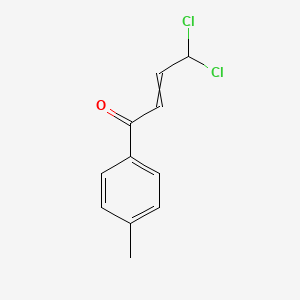
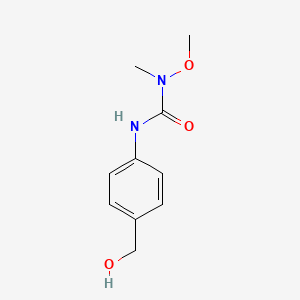
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
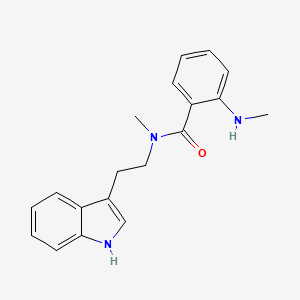
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
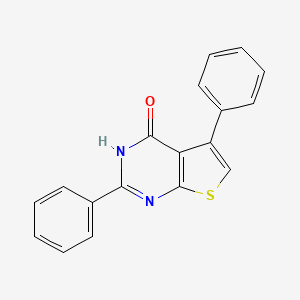
![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

